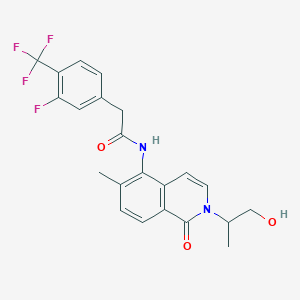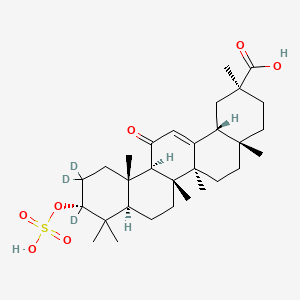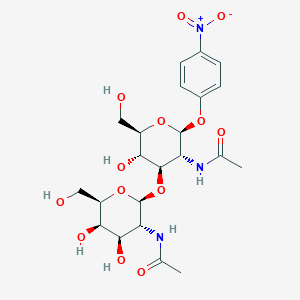
GalNAc|A(1-3)GlcNAc-|A-pNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GalNAc|A(1-3)GlcNAc-|A-pNP, also known as GlcNAcβ(1-3)GalNAc-α-pNP, is a biochemical reagent used in various scientific research fields. This compound is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) linked to a p-nitrophenyl (pNP) group. It is primarily used as a substrate in enzymatic studies and biochemical assays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-3)GlcNAc-|A-pNP involves the glycosylation of N-acetylglucosamine with N-acetylgalactosamine, followed by the attachment of the p-nitrophenyl group. The reaction typically requires the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
GalNAc|A(1-3)GlcNAc-|A-pNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The p-nitrophenyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of GalNAc and GlcNAc, such as amino derivatives, aldehydes, and carboxylic acids .
科学的研究の応用
GalNAc|A(1-3)GlcNAc-|A-pNP has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activities.
Biology: Employed in the study of glycan structures and their interactions with proteins.
Medicine: Utilized in the development of diagnostic assays for detecting glycosidase activities in various diseases.
Industry: Applied in the production of biochemicals and pharmaceuticals
作用機序
The mechanism of action of GalNAc|A(1-3)GlcNAc-|A-pNP involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the p-nitrophenyl group, which can be detected spectrophotometrically. The molecular targets include glycosidases, and the pathways involved are related to glycan metabolism .
類似化合物との比較
Similar Compounds
GalNAcβ(1-4)GlcNAc-β-pNP: Another glycosidic compound with a different linkage pattern.
Neu5Ac-α(2-3)Gal-β(1-4)GlcNAc-β-pNP: A sialylated glycoside with a different functional group.
GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP: A more complex glycoside with additional sialic acid residues .
Uniqueness
GalNAc|A(1-3)GlcNAc-|A-pNP is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a valuable substrate for studying glycosidase activities. Its unique structure allows for specific interactions with enzymes, making it a useful tool in biochemical research .
特性
分子式 |
C22H31N3O13 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21+,22-/m1/s1 |
InChIキー |
HXQAUFSCNOLKJP-FODGTHPMSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)

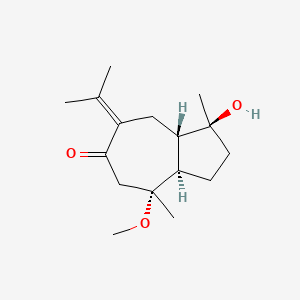




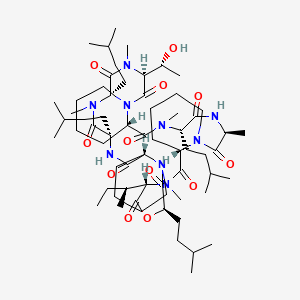
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)

